molecular formula C15H24N2O3 B6118695 2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol

2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol

Cat. No. B6118695
M. Wt: 280.36 g/mol
InChI Key: HVOWAANLFYTRLM-UHFFFAOYSA-N
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Description

2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol, also known as MPHP, is a chemical compound that has shown potential as a therapeutic agent in various scientific studies.

Mechanism of Action

The exact mechanism of action of 2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol is not fully understood, but it is believed to act on various molecular targets in the brain. It has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory, as well as the activity of monoamine transporters, which are involved in the regulation of neurotransmitter levels.
Biochemical and Physiological Effects
2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol has also been shown to reduce levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol in lab experiments is its high potency and selectivity for its molecular targets. This allows researchers to study the specific effects of 2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol on various biological processes. However, one limitation of using 2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol is its potential toxicity, as high doses have been shown to cause liver damage in animal models.

Future Directions

There are several potential future directions for research on 2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an antidepressant, as it has shown promise in animal models. Additionally, further research is needed to determine the optimal dosage and administration route of 2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol for therapeutic use.

Synthesis Methods

2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenol with 3-(2-hydroxyethyl)-4-methyl-1-piperazinecarboxylic acid. The resulting product is then treated with formaldehyde to obtain 2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol. This synthesis method has been optimized to produce 2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol with high purity and yield.

Scientific Research Applications

2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol has been studied extensively for its potential therapeutic applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has shown promise as a neuroprotective agent, with studies suggesting that it can protect neurons from oxidative stress and reduce neuroinflammation. 2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol has also been studied for its potential use as an antidepressant, with some studies indicating that it can increase levels of serotonin and dopamine in the brain.

properties

IUPAC Name

2-[[3-(2-hydroxyethyl)-4-methylpiperazin-1-yl]methyl]-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-16-6-7-17(11-13(16)5-8-18)10-12-9-14(20-2)3-4-15(12)19/h3-4,9,13,18-19H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOWAANLFYTRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CCO)CC2=C(C=CC(=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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